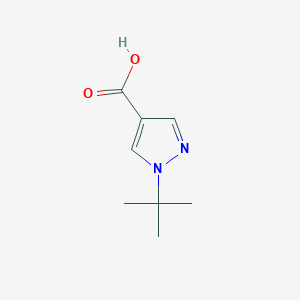

1-tert-butyl-1H-pyrazole-4-carboxylic acid

Descripción

Significance of the Pyrazole (B372694) Heterocyclic Core in Chemical Sciences

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.gov Its unique structural features allow it to serve as a versatile building block for the synthesis of a wide array of compounds with diverse biological activities. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects. jocpr.comresearchgate.net

The versatility of the pyrazole core stems from its ability to engage in various chemical transformations and interactions. The nitrogen atoms can act as hydrogen bond donors or acceptors, while the carbon atoms can be readily functionalized, allowing for the fine-tuning of the molecule's steric and electronic properties. This adaptability has led to the incorporation of the pyrazole motif into numerous commercially available drugs and agrochemicals.

Evolution of Research on Pyrazole Carboxylic Acid Derivatives

The introduction of a carboxylic acid group onto the pyrazole ring further enhances its utility as a synthetic intermediate. Pyrazole carboxylic acids are valuable precursors for the synthesis of esters, amides, and other derivatives. nih.gov These transformations are crucial for developing new chemical entities with tailored properties. For instance, pyrazole carboxamides have been extensively investigated for their potential as fungicides in agricultural research. nih.gov

Historically, the synthesis of pyrazole carboxylic acid derivatives has evolved from classical condensation reactions to more sophisticated and efficient methodologies. Modern synthetic strategies often employ transition-metal-catalyzed cross-coupling reactions and multicomponent reactions, enabling the construction of complex molecular architectures with high precision and yield. The development of these methods has significantly accelerated the discovery and optimization of novel pyrazole-based compounds for various applications.

Positioning of 1-tert-butyl-1H-pyrazole-4-carboxylic Acid as a Key Research Target

While the broader family of pyrazole carboxylic acids is well-established, this compound has garnered specific attention for several reasons. The presence of the bulky tert-butyl group at the N1 position offers distinct advantages. Sterically, the tert-butyl group can influence the conformation of the molecule and its derivatives, which can be crucial for modulating biological activity. It can also enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic properties.

From a synthetic standpoint, the tert-butyl group can act as a protecting group that is stable under various reaction conditions but can be removed if necessary, although this can be challenging. orgsyn.org This allows for selective modifications at other positions of the pyrazole ring. The availability of this compound as a research chemical facilitates its use as a starting material for the synthesis of more complex molecules. scbt.comjk-sci.comsigmaaldrich.com Its application as an intermediate in the preparation of novel compounds for the pharmaceutical and agrochemical industries underscores its importance as a key research target. google.comgoogle.com

Propiedades

IUPAC Name |

1-tert-butylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)10-5-6(4-9-10)7(11)12/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRFFZHSJYVBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640803 | |

| Record name | 1-tert-Butyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950858-65-8 | |

| Record name | 1-tert-Butyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Tert Butyl 1h Pyrazole 4 Carboxylic Acid and Its Derivatives

Classical and Modern Cyclocondensation Approaches for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a cornerstone of synthesizing 1-tert-butyl-1H-pyrazole-4-carboxylic acid and its derivatives. Cyclocondensation reactions, in both classical and modern iterations, provide robust and versatile pathways to this heterocyclic core.

Reactions of 1,3-Biselectrophilic Compounds with Hydrazine (B178648) Derivatives

A foundational and widely employed method for pyrazole synthesis is the condensation reaction between a 1,3-biselectrophilic compound and a hydrazine derivative. In the context of synthesizing the target molecule, this involves the reaction of tert-butylhydrazine (B1221602) with a suitable 1,3-dicarbonyl compound or its equivalent, which contains the precursor to the 4-carboxylic acid group.

The general reaction involves the nucleophilic attack of the hydrazine derivative on the two electrophilic centers of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring. The choice of the 1,3-dicarbonyl precursor is critical for introducing the desired substituent at the 4-position. For instance, derivatives of formylacetic acid or other β-ketoesters can be utilized.

| 1,3-Biselectrophile Precursor | Hydrazine Derivative | Resulting Pyrazole Core |

| Diethyl 2-formylsuccinate | tert-Butylhydrazine | Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate |

| 3-Oxo-propionic acid ethyl ester | tert-Butylhydrazine | Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate |

Knorr Pyrazole Synthesis Modifications for Pyrazole Carboxylic Acids

The Knorr pyrazole synthesis, traditionally involving the reaction of a β-ketoester with a hydrazine, is a powerful tool for constructing pyrazole rings. jk-sci.comscispace.comresearchgate.netresearchgate.net Modifications of this classical reaction are essential for the synthesis of pyrazole carboxylic acids. This typically involves the use of a 1,3-dicarbonyl compound where one of the carbonyl groups is part of an ester, which can later be hydrolyzed to the carboxylic acid.

For the synthesis of this compound, a suitable starting material would be an ester of 2-formyl-3-oxobutanoic acid, which can react with tert-butylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. scispace.com The regioselectivity of this reaction is a crucial aspect, particularly when using a substituted hydrazine like tert-butylhydrazine.

Dipolar Cycloaddition Reactions in Pyrazole Synthesis

Modern synthetic approaches to pyrazoles often employ [3+2] dipolar cycloaddition reactions. This method involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of pyrazoles, a common strategy is the reaction of a diazo compound with an alkyne. researchgate.netunisi.itrsc.org

To obtain a this compound scaffold, a potential route involves the cycloaddition of a tert-butyldiazomethane derivative with an alkyne bearing a carboxylate group, such as propiolic acid or its esters. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.

Regioselective Synthesis of this compound Scaffolds

A significant challenge in the synthesis of N-substituted pyrazoles is controlling the regioselectivity, as the reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can potentially yield two different regioisomers.

Steric Influence of the tert-Butyl Group on Regioselectivity

The bulky tert-butyl group plays a decisive role in directing the regioselectivity of the pyrazole ring formation. In the reaction of tert-butylhydrazine with a 1,3-dicarbonyl precursor, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. However, due to the significant steric hindrance imposed by the tert-butyl group, the reaction pathway that minimizes steric interactions is strongly favored.

Theoretical studies and experimental observations have shown that bulky substituents on the hydrazine nitrogen atom tend to direct the substitution to the less sterically hindered nitrogen of the resulting pyrazole ring. nih.gov In the Knorr synthesis, the initial condensation typically occurs at the more reactive carbonyl group (e.g., the aldehyde in a formyl-ketoester), followed by cyclization where the nitrogen bearing the tert-butyl group attacks the less sterically encumbered carbonyl, leading to the thermodynamically more stable N1-substituted product. This steric guidance is a key principle in achieving a high yield of the desired 1-tert-butyl isomer.

Targeted Synthesis of N1-Substituted Pyrazole Carboxylic Acids

The targeted synthesis of N1-substituted pyrazole carboxylic acids like this compound relies on strategies that ensure the regioselective placement of the tert-butyl group. One effective strategy is to start with an unsubstituted pyrazole-4-carboxylic ester and subsequently introduce the tert-butyl group via N-alkylation. However, this can also lead to a mixture of N1 and N2 isomers.

A more direct and regioselective approach is the cyclocondensation reaction using tert-butylhydrazine, where the steric hindrance of the tert-butyl group dictates the outcome of the reaction, as discussed previously. Following the formation of the ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate, the final step is the hydrolysis of the ester group to the carboxylic acid, which is typically achieved under basic conditions, for example, by heating with potassium hydroxide in ethanol. nih.gov

Functionalization Strategies for the Pyrazole-4-carboxylic Acid Moiety

The pyrazole-4-carboxylic acid scaffold offers multiple sites for chemical modification, including the carboxylic acid group and the pyrazole ring itself. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

Carboxyl Group Transformations: Amidation, Esterification, and Nitrile Formation

The carboxylic acid group at the C4 position of the pyrazole ring is a versatile handle for a variety of chemical transformations. Standard organic synthesis protocols can be readily applied to convert the carboxylic acid into esters, amides, and nitriles, thereby accessing a diverse range of derivatives.

Amidation: The conversion of pyrazole-4-carboxylic acids to their corresponding amides is a common and important transformation. This can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. For instance, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine in the presence of an acid catalyst leads to the formation of the corresponding carboxamide in good yield mdpi.com. While this example is for a different substituted pyrazole, the fundamental reactivity of the carboxylic acid group is analogous.

Esterification: Esterification of pyrazole-4-carboxylic acids can be accomplished through various methods, including Fischer esterification with an alcohol under acidic conditions. For example, ethyl 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate has been synthesized, and its subsequent hydrolysis to the carboxylic acid demonstrates the reversibility of this transformation nih.gov. The synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives has also been achieved in a one-pot, three-component reaction involving a phenylhydrazine, a benzaldehyde, and ethyl acetoacetate, highlighting efficient routes to these esters sid.ir.

Nitrile Formation: The conversion of carboxylic acids to nitriles is a valuable synthetic transformation. This can be achieved through a multi-step process involving the conversion of the carboxylic acid to a primary amide, followed by dehydration. Alternatively, direct methods are being developed. For instance, a silver-catalyzed nitrogen-atom-transfer protocol allows for the conversion of various carboxylic acids to nitriles using N-cyano-N-phenyl-p-toluenesulfonamide organic-chemistry.org. Although not specifically demonstrated on this compound, this method represents a potential route for its conversion to the corresponding nitrile. Another approach involves the conversion of 4-formylpyrazoles to 4-cyanopyrazoles via an oxime intermediate, which can then be further functionalized researchgate.net.

Table 1: Examples of Carboxyl Group Transformations on Pyrazole Scaffolds

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | 2,3-Diaminopyridine, acid catalyst, reflux in benzene | 4-Benzoyl-N-(3-amino-2-pyridinyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide | Good | mdpi.com |

| Ethyl 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate | Potassium hydroxide, ethanol, reflux | 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | 92% | nih.gov |

| Phenylhydrazine, Benzaldehyde, Ethyl acetoacetate | [bmim][FeCl4], flow oxygen | Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate | Good to Excellent | sid.ir |

| Various Carboxylic Acids | N-cyano-N-phenyl-p-toluenesulfonamide, Ag catalyst | Corresponding Nitriles | - | organic-chemistry.org |

| 4-Formylpyrazoles | Hydroxylamine, then Vilsmeier-Haack reagent | 4-Cyanopyrazoles | - | researchgate.net |

Aromatic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its electron density influences its reactivity towards electrophilic and nucleophilic substitution reactions. The position of substitution is dictated by the electronic nature of the ring and the substituents present.

Electrophilic Aromatic Substitution: The pyrazole ring is generally susceptible to electrophilic attack, primarily at the C4 position, due to the electron-donating nature of the nitrogen atoms which leads to higher electron density at this position rrbdavc.orgslideshare.netquora.com. However, in this compound, the C4 position is already substituted. Therefore, electrophilic substitution would be directed to other available positions, though it is generally less favored than at C4. The presence of the electron-withdrawing carboxylic acid group at C4 would further deactivate the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) on the pyrazole ring is generally difficult due to the electron-rich nature of the ring tandfonline.comchim.it. However, the presence of strong electron-withdrawing groups and a good leaving group can facilitate such reactions tandfonline.com. For instance, the displacement of a halide from a 5-chloropyrazole is possible when an electron-withdrawing formyl group is present at the C4 position tandfonline.com. This suggests that functionalization of the pyrazole ring of this compound via nucleophilic substitution would likely require prior introduction of a suitable leaving group and potentially activating groups.

Introduction of Halogen and Other Electrophilic/Nucleophilic Groups

The introduction of halogens and other functional groups onto the pyrazole ring is a key strategy for creating diverse derivatives for various applications.

Halogenation: The halogenation of pyrazoles typically occurs at the C4 position. However, since this position is occupied in the target molecule, halogenation would occur at other positions, if at all. Methods for the halogenation of pyrazoles include the use of N-halosuccinimides (NXS) researchgate.net. For pyrazoles with an unsubstituted C4 position, reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in solvents like carbon tetrachloride or water provides the corresponding 4-halopyrazoles in excellent yields researchgate.net.

Introduction of Other Groups: The introduction of other electrophilic groups like thio- or selenocyano groups at the C4 position of pyrazoles has been achieved using PhICl2 and NH4SCN/KSeCN beilstein-journals.org. While this is for the C4 position, it demonstrates the potential for electrophilic functionalization of the pyrazole ring. The introduction of nucleophilic groups can be more challenging but can be achieved through SNA reactions on appropriately activated pyrazole rings, as discussed previously tandfonline.com.

Advanced Synthetic Techniques and Sustainable Methodologies

Modern synthetic chemistry is increasingly focused on the development of more efficient, safer, and environmentally friendly methodologies. Flow chemistry, microwave-assisted synthesis, and ultrasound-assisted synthesis are prominent examples of such advanced techniques that have been applied to the synthesis of pyrazole derivatives.

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and easier scalability mdpi.comscilit.com. This technology has been successfully applied to the synthesis of pyrazoles. For example, a continuous-flow synthesis of 3,5-disubstituted pyrazoles has been developed, offering a direct route from readily available starting materials without the need for intermediate isolation rsc.org. Another flow-based approach involves a two-step process where an acetophenone is first condensed to form an enaminone, which then reacts with hydrazine to generate the pyrazole galchimia.com. A modular continuous flow "assembly line" synthesis has also been developed for highly functionalized fluorinated pyrazoles, demonstrating the power of this technique for creating molecular diversity rapidly nih.gov. These examples showcase the potential of flow chemistry for the efficient and safe production of this compound and its derivatives.

Microwave-Assisted and Ultrasound-Assisted Synthesis of Pyrazole Derivatives

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods acs.org. The synthesis of various pyrazole derivatives has been successfully achieved using microwave assistance. For instance, the reaction of substituted bis-chalcones with 4-hydroxy-3-methoxybenzaldehyde under solvent-free microwave conditions yields novel pyrazole derivatives researchgate.net. Dihydropyrazoles have also been synthesized from substituted dibenzalacetones and hydrazines under microwave irradiation mdpi.com. This technique has been noted for its efficiency in producing pyrazole derivatives with potential anticancer activity rsc.org.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. Ultrasound-assisted synthesis is considered an environmentally sustainable method arabjchem.org. The synthesis of pyrazolyl thiourea derivatives has been accomplished using rapid ultrasound-mediated methods arabjchem.org. Similarly, pyrazoline derivatives have been synthesized from chalcones using ultrasound, highlighting a green and efficient approach that reduces energy consumption and reaction times nih.gov. The synthesis of pyrazolone (B3327878) derivatives has also been reported to proceed in high yields under ultrasound conditions researchgate.net.

Table 2: Advanced Synthetic Techniques for Pyrazole Derivatives

| Technique | Starting Materials | Product | Key Advantages | Reference |

|---|---|---|---|---|

| Flow Chemistry | Terminal alkynes, Hydrazine | 3,5-Disubstituted pyrazoles | Continuous process, no intermediate isolation | rsc.org |

| Flow Chemistry | Acetophenones, DMADMF, Hydrazine | Substituted pyrazoles | Tandem reaction, high yields | galchimia.com |

| Flow Chemistry | Fluorinated amines, Alkynes/Alkenes | Highly functionalized fluorinated pyrazoles | Rapid, modular, safe handling of hazardous intermediates | nih.gov |

| Microwave-Assisted Synthesis | Substituted bis-chalcones, 4-hydroxy-3-methoxybenzaldehyde | Pyrazole derivatives | Solvent-free, excellent yields, short reaction time | researchgate.net |

| Microwave-Assisted Synthesis | Dibenzalacetones, Hydrazines | Dihydropyrazoles | Optimized reaction conditions | mdpi.com |

| Ultrasound-Assisted Synthesis | Pyrazolyl isothiocyanates, Amines | Pyrazolyl thiourea derivatives | Rapid, environmentally sustainable | arabjchem.org |

| Ultrasound-Assisted Synthesis | Chalcones, Hydrazines | Pyrazoline derivatives | Green technique, reduced energy and solvent use | nih.gov |

| Ultrasound-Assisted Synthesis | Diazo compounds, Hydrazine hydrate/Phenylhydrazine | Pyrazolone derivatives | High yields | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of pyrazole derivatives aims to reduce the environmental impact of chemical processes. Traditional methods often rely on hazardous solvents and harsh reaction conditions. researchgate.net In contrast, modern approaches focus on environmentally benign techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of aqueous media. researchgate.netbenthamdirect.com

Microwave (MW) activation, often coupled with solvent-free conditions, has emerged as a powerful tool in pyrazole synthesis. scielo.brnih.gov This technique can lead to significantly shorter reaction times and higher yields compared to conventional heating methods. nih.gov For instance, the cyclocondensation reactions to form the pyrazole ring can be performed efficiently without any solvent, which aligns with the core tenets of green chemistry by minimizing waste. scielo.br One-pot syntheses, where reactants are converted into the final product in a single vessel, further enhance the green credentials of a method by reducing separation and purification steps. nih.gov

The use of water as a solvent is another cornerstone of green synthetic chemistry. thieme-connect.com Researchers have developed various water-based methods for synthesizing pyrazole derivatives, leveraging water's non-toxic and non-flammable nature. thieme-connect.com Additionally, techniques like ultrasonication in aqueous media can promote reactions, offering an energy-efficient alternative to conventional heating. researchgate.net These strategies, while often demonstrated on a range of pyrazole structures, provide a clear framework for developing more sustainable synthetic routes to this compound and its derivatives.

Key Green Chemistry Strategies in Pyrazole Synthesis:

| Strategy | Principle | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Alternative energy source | Reduced reaction times, higher yields, increased purity. nih.gov |

| Solvent-Free Reactions | Waste prevention | Eliminates solvent waste, simplifies work-up, reduces environmental impact. scielo.br |

| Aqueous Media | Safer solvents | Utilizes a non-toxic, non-flammable, and inexpensive solvent. thieme-connect.com |

| Ultrasonication | Energy efficiency | Enhances reaction rates through acoustic cavitation. researchgate.net |

| One-Pot Synthesis | Atom economy / Step reduction | Improves efficiency by avoiding isolation of intermediates. nih.gov |

Specific Synthetic Routes to this compound Analogs

Synthesis of 5-Cyano-1-tert-butyl-1H-pyrazole-4-carboxylic Acid

A viable route to 5-cyano-substituted pyrazole-4-carboxylic acids involves a multi-step sequence starting from a 5-amino pyrazole precursor. sci-hub.se This strategy has been successfully applied to various 1-aryl pyrazoles and can be adapted for the 1-tert-butyl analog. The key steps involve the conversion of a 5-amino group to a more versatile leaving group, such as a methylsulfonyl group, which is subsequently displaced by a cyanide ion. sci-hub.se

The synthesis would begin with the preparation of ethyl 1-(1,1-dimethylethyl)-5-(methylthio)-1H-pyrazole-4-carboxylate. sci-hub.se This intermediate is then oxidized to the corresponding ethyl 1-(1,1-dimethylethyl)-5-(methylsulfonyl)-1H-pyrazole-4-carboxylate. The oxidation is typically achieved using an oxidizing agent like hydrogen peroxide in acetic acid. The methylsulfonyl group is an excellent leaving group for nucleophilic aromatic substitution.

In the final step, the sulfone is displaced by reacting the intermediate with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethylformamide (DMF). sci-hub.se This reaction yields ethyl 5-cyano-1-tert-butyl-1H-pyrazole-4-carboxylate. Subsequent hydrolysis of the ethyl ester, for example using potassium hydroxide in ethanol, would furnish the desired 5-cyano-1-tert-butyl-1H-pyrazole-4-carboxylic acid. nih.gov

Reaction Pathway for 5-Cyano Analog Synthesis:

| Step | Description | Typical Reagents and Conditions |

|---|---|---|

| 1 | Oxidation of 5-methylthio intermediate | 30% Hydrogen peroxide, acetic acid, steam bath temperature. sci-hub.se |

| 2 | Cyanide displacement of 5-methylsulfonyl group | Sodium cyanide, dimethylformamide (DMF), 80-90°C. sci-hub.se |

| 3 | Ester hydrolysis | Potassium hydroxide, ethanol, reflux. nih.gov |

Synthesis of 3-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic Acid

The introduction of a bromine atom at the C3 position of the this compound scaffold can be accomplished through a Sandmeyer-type reaction starting from a 3-amino pyrazole precursor. This approach is a standard method for converting an amino group on an aromatic or heteroaromatic ring into a halogen.

The synthesis would commence with ethyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate. This precursor undergoes diazotization, followed by reaction with a bromide source. A common procedure involves treating the 3-amino pyrazole ester with a nitrite source, such as isoamyl nitrite, in the presence of a copper(II) bromide catalyst. chemicalbook.com This reaction typically proceeds in an organic solvent like acetonitrile at elevated temperatures. chemicalbook.com The reaction yields ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate.

Finally, hydrolysis of the resulting ethyl ester provides the target compound, 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid. This hydrolysis can be carried out under basic conditions, for instance, by refluxing with potassium hydroxide in an alcoholic solvent. nih.gov

Preparation of N1-tert-butylated Pyrazole Carboxamides

N1-tert-butylated pyrazole carboxamides are typically synthesized from the corresponding carboxylic acid. nih.gov The standard method involves activating the carboxylic acid group to facilitate nucleophilic attack by an amine.

First, this compound is converted into a more reactive acyl derivative, most commonly an acid chloride. This is achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 1-tert-butyl-1H-pyrazole-4-carbonyl chloride is a highly reactive intermediate that is often used immediately without extensive purification.

The acid chloride is then reacted with a primary or secondary amine to form the desired carboxamide. This amidation step is usually performed in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. mdpi.comresearchgate.net This versatile method allows for the synthesis of a wide array of N-substituted carboxamides by varying the amine used in the second step.

Oxidation of Pyrazole-4-carbaldehydes to Carboxylic Acids

A general and efficient method for preparing this compound is through the oxidation of the corresponding aldehyde, 1-tert-butyl-1H-pyrazole-4-carbaldehyde. The aldehyde precursor itself can be synthesized via methods like the Vilsmeier-Haack reaction on N-tert-butyl pyrazole. chim.it

Several oxidizing agents can effect this transformation. A particularly effective and green method utilizes a vanadium catalyst in the presence of hydrogen peroxide (H₂O₂). This system provides an efficient conversion of various pyrazole-4-aldehydes to their corresponding carboxylic acids. The use of H₂O₂ as the terminal oxidant is advantageous as its only byproduct is water.

Alternatively, other common oxidizing agents like potassium permanganate (KMnO₄) in a water-pyridine medium can be used to cleanly oxidize 4-formylpyrazoles to the corresponding carboxylic acids in high yields. The choice of oxidant and reaction conditions can be tailored based on the specific substrate and desired scale of the reaction.

Mechanistic Investigations and Reaction Pathways Involving 1 Tert Butyl 1h Pyrazole 4 Carboxylic Acid

Elucidation of Reaction Mechanisms for Derivatization Reactions

The derivatization of 1-tert-butyl-1H-pyrazole-4-carboxylic acid primarily involves transformations of the carboxylic acid group into esters and amides. These reactions follow well-established mechanistic pathways.

Esterification: The formation of esters from this compound is typically achieved through Fischer esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by an alcohol molecule leads to a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the final ester product. The entire process is a series of equilibrium steps.

Amide Formation: The synthesis of amides from this compound requires the activation of the carboxylic acid. Direct reaction with an amine is generally unfavorable due to the formation of a stable ammonium-carboxylate salt. Therefore, coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group.

One common method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC). The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, which forms the amide bond and releases dicyclohexylurea (DCU) as a byproduct. To suppress side reactions and reduce potential racemization if chiral amines are used, additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt reacts with the O-acylisourea to form an active ester, which then cleanly reacts with the amine.

Other modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) also facilitate amide bond formation. In the presence of a non-nucleophilic base like diisopropylethylamine (DIEA), HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily couples with primary or secondary amines to yield the corresponding amide.

Table 1: Common Derivatization Reactions and their Mechanistic Steps

| Derivatization Reaction | Key Reagent(s) | Intermediate Species | Mechanism Steps |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Protonated Carboxylic Acid, Tetrahedral Intermediate | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Proton transfer. 4. Elimination of water. 5. Deprotonation. |

| Amide Coupling (Carbodiimide) | Amine, DCC, HOBt (optional) | O-acylisourea, HOBt active ester | 1. Activation of carboxylic acid by DCC. 2. (Optional) Formation of HOBt active ester. 3. Nucleophilic attack by amine. 4. Formation of amide and byproduct (DCU). |

| Amide Coupling (HATU) | Amine, HATU, DIEA | Activated Acyl-uronium Salt | 1. Activation of carboxylic acid by HATU. 2. Nucleophilic attack by amine. 3. Formation of amide. |

Single Electron Transfer (SET) Mediated Reactions in Pyrazole (B372694) Functionalization

The functionalization of the pyrazole ring itself can be achieved through mechanisms involving single electron transfer (SET). These reactions, often initiated by photoredox catalysis, generate radical intermediates that can participate in a variety of transformations. While not exclusive to this compound, these SET-mediated pathways are applicable to the broader class of pyrazole derivatives.

A general mechanism for photocatalytic C-H functionalization begins with the excitation of a photocatalyst by visible light. researchgate.net The excited photocatalyst can then engage in a SET event with a pyrazole derivative, generating a pyrazole radical cation. researchgate.netresearchgate.netwikipedia.org This highly reactive intermediate can then undergo further reactions.

For instance, in C-H amination reactions, the excited photocatalyst is reduced by a pyridinium salt to generate a nitrogen-centered radical. researchgate.netwikipedia.org This radical adds to an aromatic system, and subsequent steps lead to the formation of a C-N bond. researchgate.netwikipedia.org Alternatively, the pyrazole itself can be converted into a radical cation, which then reacts with a suitable nucleophile.

Another example is the thiocyanation or selenocyanation of pyrazoles. These reactions can proceed through a radical pathway where an SCN or SeCN radical is generated by the reaction of a thiocyanate source with an oxidant. researchgate.net This radical then adds to the electron-rich pyrazole ring. A plausible SET mechanism involves the photocatalyst undergoing a SET reduction to generate a radical species that initiates the functionalization cascade. researchgate.netwikipedia.org These methods offer a powerful strategy for introducing new functional groups onto the pyrazole core under mild conditions. researchgate.netacs.org

Studies on Regio- and Stereochemical Control in the Synthesis of this compound and its Derivatives

The synthesis of substituted pyrazoles, including this compound, often yields a mixture of regioisomers. Consequently, controlling the regioselectivity of the reaction is a critical aspect of its synthesis. The most common route to the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov

In the synthesis of this compound, a suitable 1,3-dicarbonyl precursor is reacted with tert-butylhydrazine (B1221602). The regiochemical outcome of this reaction—that is, which nitrogen atom of the tert-butylhydrazine becomes N1 of the pyrazole ring—is influenced by several factors, including the nature of the substituents on the dicarbonyl compound and the reaction conditions. nih.gov The steric bulk of the tert-butyl group plays a significant role in directing the cyclization.

Studies have shown that the nature of the hydrazine reactant (e.g., free base versus hydrochloride salt) can dramatically affect the regioselectivity. epa.gov For instance, using arylhydrazine hydrochlorides often favors the formation of the 1,3-regioisomer, while the corresponding free hydrazine can lead exclusively to the 1,5-regioisomer. epa.gov This control is attributed to the initial site of nucleophilic attack and the stability of the intermediates formed during the condensation and cyclization steps. nih.gov By carefully selecting the starting materials and controlling reaction parameters such as solvent and acidity, a high degree of regiochemical control can be achieved. nih.govepa.gov

While this compound itself is an achiral molecule, the synthesis of its chiral derivatives necessitates stereochemical control. Asymmetric synthesis of pyrazole derivatives can be achieved by employing chiral auxiliaries. For example, (R)- or (S)-tert-butanesulfinamide can be used to prepare chiral imines, which then undergo stereoselective addition reactions. researchgate.netmdpi.com The resulting chiral amine can be further elaborated into a pyrazole ring, transferring the stereochemical information to the final product. researchgate.net This approach allows for the synthesis of enantiomerically enriched pyrazole derivatives. researchgate.netmdpi.com

Carbon Dioxide Activation and Carbamic Acid Formation with Pyrazole Derivatives

The interaction between pyrazole derivatives and carbon dioxide is an area of interest, particularly concerning CO₂ activation and the formation of carbamic acids. researchgate.net Theoretical studies using Density Functional Theory (DFT) have provided significant insights into the mechanism of carbamic acid formation from the reaction of pyrazole with CO₂. researchgate.net

The reaction proceeds through a single-step mechanism involving a four-membered ring transition state. researchgate.net This transition state is characterized by the nucleophilic attack of a pyrazole nitrogen atom on the electrophilic carbon of CO₂, coupled with a hydrogen atom transfer from the nitrogen to one of the CO₂ oxygen atoms. researchgate.net

Energetic Profile: Computational studies have determined the energetic profile for this reaction. The formation of the pyrazole-1-carbamic acid is an endergonic process in the gas phase, meaning it is energetically unfavorable compared to the non-covalent complex between pyrazole and CO₂. However, the stability of the resulting carbamic acid is significantly influenced by its environment and subsequent reactions. researchgate.net

Table 2: Calculated Energetic Profile for Pyrazole + CO₂ Reaction (Gas Phase)

| Species | Relative Energy (kJ·mol⁻¹) |

|---|---|

| Pyrazole + CO₂ | 0 |

| Non-covalent Complex (Pz:CO₂) | -12.1 |

| Transition State | +136.4 |

| Pyrazole-1-carbamic acid | +55.2 |

Data derived from theoretical DFT studies. researchgate.net

A crucial finding is that the deprotonation of the newly formed carbamic acid to yield the corresponding carbamate anion dramatically stabilizes the system, preventing its dissociation back to the reactants. researchgate.net This deprotonation increases the acidity of the system significantly. The stability of these carbamate species makes pyrazole derivatives potential candidates for CO₂ capture technologies, where the reversible formation and breaking of the N-CO₂ bond are key. The substituents on the pyrazole ring also have a notable effect on the efficiency of CO₂ insertion, with less bulky substituents generally leading to more efficient activation.

Advanced Applications in Medicinal Chemistry and Pharmaceutical Sciences

Pyrazole (B372694) Scaffolds as Privileged Pharmacophores in Rational Drug Design

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. mdpi.comnih.gov In medicinal chemistry, it is widely recognized as a "privileged scaffold". mdpi.comtandfonline.comnih.gov This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a foundation for the development of a wide range of therapeutic agents. mdpi.com The pyrazole nucleus is a cornerstone of numerous approved drugs, and the number of pharmaceuticals containing this structure has seen a significant increase over the last decade. tandfonline.comnih.govnih.gov

The importance of the pyrazole scaffold in drug design can be attributed to several key factors:

Synthetic Accessibility: A variety of established and modern synthetic methods, including classical cyclization and condensation reactions as well as microwave-assisted and multi-component reactions, allow for the efficient production of diverse pyrazole derivatives. researchgate.netmdpi.com

Metabolic Stability: The pyrazole ring is generally stable to metabolic degradation, which is a desirable property for drug candidates. nih.gov

Versatile Bioisostere: It can act as a bioisosteric replacement for other functional groups, helping to improve a molecule's potency, selectivity, or pharmacokinetic profile. mdpi.com

Drug-like Properties: The scaffold contributes to favorable drug-like properties, enabling the development of orally bioavailable small molecules. mdpi.com

The pharmacological potential of this scaffold is demonstrated by its presence in a variety of blockbuster drugs with diverse therapeutic applications. nih.goveurekaselect.com

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold

| Drug Name | Therapeutic Class | Primary Use |

|---|---|---|

| Celecoxib (B62257) | Anti-inflammatory | Treatment of arthritis and acute pain. nih.gov |

| Sildenafil | Vasodilator | Treatment of erectile dysfunction and pulmonary hypertension. tandfonline.comnih.gov |

| Ruxolitinib | Kinase Inhibitor | Treatment of myelofibrosis and other cancers. mdpi.comnih.gov |

| Crizotinib | Kinase Inhibitor | Treatment of non-small cell lung cancer. mdpi.com |

| Ibrutinib | Kinase Inhibitor | Treatment of B-cell malignancies. nih.gov |

| Apixaban | Anticoagulant | Prevention of blood clots. eurekaselect.com |

| Baricitinib | Kinase Inhibitor | Treatment of rheumatoid arthritis and other inflammatory conditions. nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies of 1-tert-butyl-1H-pyrazole-4-carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyrazole derivatives, including those derived from this compound, SAR exploration allows for the rational design of more potent and selective drug candidates. nih.gov

The pharmacological profile of pyrazole-based compounds can be extensively modified by introducing different functional groups at various positions on the pyrazole ring. researchgate.net Systematic structural variations allow researchers to probe the interactions between the compound and its biological target, leading to the optimization of activity. nih.gov

For instance, in the development of inhibitors for the metalloproteases meprin α and β, a systematic SAR exploration of 3,4,5-substituted pyrazoles was conducted. nih.gov It was found that variations at these positions significantly impacted potency and selectivity. The introduction of halogenated phenyl rings or other heterocyclic moieties, such as isoxazoles, could lead to equipotent inhibition of both meprin isoenzymes. nih.gov Similarly, replacing a phenyl group with an aliphatic ring like cyclohexyl was tolerated and used to increase the sp³ character of the compounds, a strategy often employed to improve physicochemical properties. nih.gov In the context of antimicrobial agents, the introduction of chlorine, nitro, or hydroxyl groups into a phenyl ring attached to the pyrazole core has been shown to potentiate activity. nih.gov

The N1 and C4 positions of the this compound scaffold are critical points for chemical modification to modulate biological activity.

C4 Position: The carboxylic acid group at the C4 position is a key functional handle for derivatization. It can serve as a hydrogen bond donor and acceptor, which is often critical for target binding. This group is frequently converted into various amides, esters, or other functional groups to explore new interactions with the biological target. For example, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for antifungal activity. researchgate.net The study demonstrated that variations in the amide moiety led to a wide range of activities, with some derivatives showing higher potency than the commercial fungicide boscalid. researchgate.net This highlights how modifications at the C4 position can be effectively utilized to optimize the pharmacological profile of pyrazole-based compounds.

Targeted Therapeutic Potential of this compound Analogs

Analogs derived from the this compound scaffold are being investigated for a variety of therapeutic applications, with a significant focus on oncology.

The pyrazole nucleus is a prominent feature in a vast number of compounds developed as potential anticancer agents. nih.govresearchgate.net Derivatives have demonstrated a wide range of activities against various cancer cell lines, including those from breast, lung, pancreatic, and cervical cancers. nih.govnih.gov

The anticancer effects of pyrazole derivatives are often exerted through various mechanisms, such as the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest. nih.govresearchgate.net For example, one study reported that a pyrazole-carbothiohydrazide derivative exhibited good anticancer activity against aggressive 4T1 breast cancer cells by inhibiting wound healing and colony formation, delaying the cell cycle in the G0/G1 phase, and inducing apoptosis. researchgate.net Another study found that certain 4-pyrazolyl-1,8-naphthalimide derivatives displayed significant cytotoxicity against HeLa and A549 cancer cell lines, with IC₅₀ values in the low micromolar range. researchgate.net

Table 2: Examples of Anticancer Activity in Pyrazole Derivatives

| Compound Type | Cancer Cell Line(s) | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrazole-carbothiohydrazide | 4T1 (Breast Cancer) | 25 ± 0.4 µM | researchgate.net |

| 4-Pyrazolyl-1,8-naphthalimide derivative | HeLa (Cervical Cancer) | 3.09 - 16.60 µM | researchgate.net |

| 4-Pyrazolyl-1,8-naphthalimide derivative | A549 (Lung Cancer) | 5.09 - 25.36 µM | researchgate.net |

| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic Cancer) | 61.7 ± 4.9 µM | nih.gov |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

One of the most significant and successful applications of the pyrazole scaffold in oncology is in the design of protein kinase inhibitors (PKIs). mdpi.com Protein kinases are crucial regulators of cell signaling pathways, and their aberrant activation or overexpression is a common driver of cancer. mdpi.com The pyrazole ring is a key structural component in numerous PKIs, including several that have been approved by the FDA. mdpi.com

Derivatives based on the pyrazole scaffold have been shown to inhibit a range of important oncogenic kinases:

EGFR and HER-2: Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key targets in various cancers. A study on novel pyrazolylthiazole derivatives demonstrated potent dual inhibitory activity against both EGFR and HER-2. nih.gov One compound, in particular, exhibited IC₅₀ values that were superior to the approved dual inhibitor Lapatinib. nih.gov This compound was found to induce apoptosis in liver cancer cells and arrest cell proliferation. nih.gov

Bruton's Tyrosine Kinase (BTK): BTK is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated target for B-cell malignancies. researchgate.netnih.gov Small molecule BTK inhibitors, many of which incorporate heterocyclic scaffolds like pyrazole, have been approved for treating these cancers. nih.govnih.gov

Other Kinases: The pyrazole scaffold is also a key feature in inhibitors of other kinases, such as the Bcr-Abl fusion protein (targeted in chronic myeloid leukemia), Aurora kinases, and Janus kinases (JAK). mdpi.comnih.gov

Table 3: Kinase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | Target Kinase | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 18c (pyrazolylthiazole) | EGFR | 4.98 nM | nih.gov |

| Compound 18c (pyrazolylthiazole) | HER-2 | 9.85 nM | nih.gov |

| Compound 21a (pyrazolylthiazole) | EGFR | 5.8 nM | nih.gov |

| Compound 21a (pyrazolylthiazole) | HER-2 | 14.2 nM | nih.gov |

| Compound 18b (pyrazolylthiazole) | EGFR | 7.04 nM | nih.gov |

| Compound 18b (pyrazolylthiazole) | HER-2 | 16.3 nM | nih.gov |

| Lapatinib (Reference Drug) | EGFR | 6.1 nM | nih.gov |

| Lapatinib (Reference Drug) | HER-2 | 17.2 nM | nih.gov |

Anti-inflammatory and Analgesic Properties

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents, with celecoxib being a prominent example. While specific in-vivo studies on the anti-inflammatory and analgesic effects of this compound are not extensively detailed, the broader class of pyrazole derivatives has been widely investigated. Research on various pyrazole derivatives has demonstrated their potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The anti-inflammatory activity of pyrazole derivatives is often evaluated using models such as carrageenan-induced paw edema in rats. The analgesic properties are also a significant area of investigation for pyrazole-containing compounds.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The pyrazole scaffold has been a source of diverse antimicrobial agents. Numerous studies have reported the synthesis and evaluation of pyrazole derivatives for their antibacterial, antifungal, and antiviral activities.

Antibacterial Activity: Various pyrazole derivatives have been synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria. For instance, some novel pyrazole-4-carboxamide derivatives have shown good antibacterial activity.

Antifungal Activity: The antifungal potential of pyrazole derivatives has also been a subject of extensive research. Studies on novel pyrazole carboxamides and isoxazolol pyrazole carboxylates have demonstrated notable antifungal activity against various phytopathogenic fungi. Some compounds exhibited significant efficacy, with EC₅₀ values in the low microgram per milliliter range against certain fungal strains.

Antiviral Activity: Research into the antiviral properties of pyrazole derivatives has also yielded promising results. A study on novel 1-(t-butyl)-5-amino-4-pyrazole derivatives containing a 1,3,4-oxadiazole (B1194373) sulfide (B99878) moiety showed excellent protective activity against the Tobacco Mosaic Virus (TMV).

| Activity | Target Organism(s) | General Findings |

| Antibacterial | Gram-positive and Gram-negative bacteria | Moderate to good activity observed for various derivatives. |

| Antifungal | Phytopathogenic fungi | Significant inhibition of mycelial growth with some derivatives. |

| Antiviral | Tobacco Mosaic Virus (TMV) | Excellent protective activity demonstrated by some derivatives. |

This table summarizes the antimicrobial activities of the broader class of pyrazole derivatives, as specific data for this compound was not available.

Antidiabetic Potential

The potential of pyrazole-containing compounds in the management of diabetes is an emerging area of research. Various pyrazole derivatives have been investigated for their antidiabetic properties, primarily through the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. For example, some synthesized pyrazole derivatives have shown potent inhibition of both α-glucosidase and α-amylase. The antidiabetic potential of the pyrazole scaffold is an active area of investigation, with ongoing efforts to develop novel and effective therapeutic agents.

Other Pharmacological Activities

While research has broadly explored the pharmacological potential of the pyrazole scaffold, specific studies on This compound for a number of activities are still emerging. However, the diverse biological effects observed in structurally related pyrazole derivatives provide a strong rationale for its further investigation. The following sections detail various pharmacological activities reported for analogs and derivatives, suggesting potential therapeutic avenues for this compound.

Antipyretic Activity: The pyrazole nucleus is a well-established pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs) that also exhibit antipyretic properties. For instance, compounds like antipyrine (B355649) and aminopyrine, which contain a pyrazolone (B3327878) ring, have historically been used to reduce fever. While direct studies on the antipyretic effects of this compound are not extensively documented, the general antipyretic potential of the pyrazole class of compounds is recognized. For example, 1-neopentyl-1H-pyrazole-4-carboxylic acid, a structural analog, has been noted for its potential analgesic and antipyretic effects smolecule.com.

Anticonvulsant Activity: The pyrazole scaffold has been a subject of interest in the development of novel anticonvulsant agents. A number of pyrazole derivatives have demonstrated significant anticonvulsant activity in preclinical models. For example, a series of novel substituted pyrazoles were shown to have significant anticonvulsive effects in mice in both the maximal electroshock seizure and subcutaneous pentylenetetrazole assays sigmaaldrich.com. Although specific anticonvulsant data for this compound is not yet available, the established activity of the pyrazole core suggests it as a candidate for such investigations.

Antidepressant Activity: Several pyrazole derivatives have been investigated for their potential antidepressant effects. The pyrazole ring is present in some compounds with antidepressant, analgesic, and anti-obesity properties researchgate.net. While direct antidepressant studies on this compound are limited, the broader class of pyrazole-based compounds continues to be explored for central nervous system activities.

NPY5 Antagonist Activity: Neuropeptide Y5 (NPY5) receptors are a target for the development of anti-obesity therapeutics. Certain pyrazole derivatives have been identified as NPY5 receptor antagonists. For instance, 5-amino-1-(4-methylphenyl)pyrazole has been evaluated as an NPY5 antagonist beilstein-journals.org. A closely related compound, 5-amino-1-tert-butyl pyrazole-4-carboxamide, was found to inhibit p56 Lck, indicating the potential for this scaffold to interact with biological targets relevant to various signaling pathways beilstein-journals.orgresearchgate.net.

HIV-1 Reverse Transcriptase Inhibition: The enzyme reverse transcriptase (RT) is a critical target for anti-HIV therapies. While many inhibitors target the polymerase function of RT, the associated ribonuclease H (RNase H) domain is also a viable target. A series of pyrrolyl-pyrazole carboxylic acids have been developed as inhibitors of the HIV-1 RNase H function of reverse transcriptase nih.gov. These compounds utilize the pyrazole carboxylic acid scaffold as a non-diketo acid isostere to improve biological stability nih.gov. Although not a direct study of this compound, this research highlights the potential of the pyrazole carboxylic acid moiety in the design of HIV-1 inhibitors. Additionally, other pyrazole-containing compounds, such as the TSAO derivatives, have been shown to interfere with the dimerization process of HIV-1 RT researchgate.net.

Trypanocidal Activity: Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health concern for which new treatments are needed. Cruzain, a cysteine protease of the parasite, is a key drug target. The compound 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a close isomer of the subject compound, has been used as a building block in the synthesis of potent dipeptidyl nitrile inhibitors of cruzain, which have demonstrated trypanocidal activity plos.orgusp.brresearchgate.net. This indicates that the tert-butyl pyrazole carboxylic acid scaffold is a promising starting point for the development of new anti-trypanosomal agents.

Pyrazole-Based Ligands in Metallopharmaceutical and Bioinorganic Research

The coordination chemistry of pyrazole-based ligands has garnered significant attention due to the diverse applications of the resulting metal complexes in areas ranging from catalysis to medicine. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group in This compound make it an excellent candidate for a versatile ligand that can coordinate to a variety of metal centers.

Design and Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes using pyrazole-based ligands is a well-established area of research. While specific studies detailing the synthesis of metal complexes with This compound are not abundant, the synthesis of complexes with closely related ligands provides insight into the expected coordination behavior.

For instance, research on 3-methyl-1H-pyrazole-4-carboxylic acid, an analog lacking the tert-butyl group, has demonstrated its ability to form mononuclear and polynuclear coordination complexes with metals such as cadmium(II) and cobalt(II) rsc.org. In these complexes, the pyrazole-4-carboxylic acid ligand can coordinate to the metal center through the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group, acting as a bridging ligand to form extended structures rsc.org.

Furthermore, pyrazole derivatives containing a tert-butyl group, such as 3-[pyrid-2-yl]-5-tertbutyl-1H-pyrazole, have been successfully used to synthesize gold(I) complexes, which can form cyclic trimeric and tetrameric clusters nih.gov. These studies demonstrate that the steric bulk of the tert-butyl group does not hinder the formation of well-defined metal complexes. The synthesis of such complexes typically involves the reaction of the pyrazole ligand with a metal salt in a suitable solvent, with the resulting structure being influenced by the metal-to-ligand ratio, the counter-ion, and the reaction conditions researchgate.netuninsubria.it.

| Ligand | Metal Ion(s) | Resulting Complex Type | Reference |

| 3-methyl-1H-pyrazole-4-carboxylic acid | Cd(II), Co(II) | Mononuclear and 3D coordination polymer | rsc.org |

| 3-[pyrid-2-yl]-5-tertbutyl-1H-pyrazole | Au(I), Ag(I), Cu(II) | Cyclic clusters and helicates | nih.gov |

| Pyrazole Derivatives | Various Transition Metals | Mononuclear and polynuclear complexes | researchgate.net |

Biological Evaluation of Coordination Complexes (e.g., Anticancer, Antioxidant Activity)

The coordination of organic ligands to metal centers can significantly enhance their biological activity. Metal complexes of pyrazole derivatives have been investigated for a range of therapeutic applications, including as anticancer and antioxidant agents.

Anticancer Activity: The development of metal-based anticancer drugs is an active area of research, with the goal of creating compounds with novel mechanisms of action and improved selectivity compared to traditional platinum-based drugs. Organometallic compounds, in particular, offer a wide range of structural diversity and the ability to fine-tune kinetic properties through ligand design nih.gov. Pyrazole-containing complexes have been reported to possess antitumor activity, with some showing efficacy comparable to cisplatin nih.gov. While specific studies on the anticancer activity of metal complexes of This compound are limited, research on related structures is promising. For example, a series of novel 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives, which feature a tert-butyl group, have been shown to inhibit the growth of A549 lung cancer cells and induce apoptosis nih.gov. The coordination of such ligands to metal centers is a viable strategy for developing new anticancer agents nih.gov.

Antioxidant Activity: Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds with antioxidant properties are of great interest. The antioxidant activity of metal complexes is often evaluated by their ability to scavenge free radicals. A series of mononuclear copper(II) complexes with pyrazole-based ligands, including 5-substituted-3-methyl/phenyl-1-(2-pyridinyl)-1H-pyrazol-4-carboxylic acid methyl esters, have been characterized for their electrochemical and antioxidant properties nih.gov. These complexes were found to exhibit suitable redox potentials to act as mimics of antioxidant enzymes nih.gov.

Similarly, zinc(II) complexes with a pyrazole-type ligand, ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate, have been synthesized and their antioxidant activity was evaluated using the DPPH radical scavenging assay mdpi.com. The results indicated that the coordination complexes possessed antioxidant properties mdpi.com. These findings suggest that metal complexes of This compound could also exhibit significant antioxidant activity, warranting further investigation.

Role in Agrochemical Research and Development

Development of Pyrazole-Based Herbicides

The pyrazole (B372694) ring is a key component in several classes of commercial herbicides. Derivatives of pyrazole-4-carboxylic acid have been explored for their herbicidal properties, often targeting critical enzyme systems in plants.

One of the significant areas of research involves the development of inhibitors for the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is crucial for plastoquinone biosynthesis in plants, and its inhibition leads to a characteristic bleaching of leaves, followed by plant death. While many commercial HPPD inhibitors exist, research continues to find new chemical entities with improved efficacy and crop selectivity. Pyrazole derivatives have emerged as a promising class of HPPD inhibitors. For instance, novel pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their herbicidal activity, showing that modifications on the pyrazole ring and the amide moiety significantly influence their effectiveness.

Another class of pyrazole-based herbicides includes synthetic auxins. Picolinic acid compounds are well-known synthetic auxin herbicides, and researchers have successfully created hybrid molecules by replacing parts of the picolinate structure with a phenyl-substituted pyrazole. These novel compounds have demonstrated potent herbicidal activity, sometimes exceeding that of commercial standards like picloram, by interacting with auxin co-receptors such as the F-box protein AFB5 mdpi.com. The research into 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids has shown that these molecules can serve as lead structures for new synthetic auxin herbicides with good crop selectivity, particularly for corn, wheat, and sorghum mdpi.com.

Furthermore, some pyrazole derivatives, such as 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been identified for their direct effectiveness as herbicides, highlighting the versatility of this chemical class in agrochemical applications chemimpex.com.

Pyrazole Derivatives as Fungicides and Insecticides

The development of fungicides is arguably the most significant application of pyrazole-4-carboxylic acid derivatives in agrochemistry. Specifically, pyrazole-4-carboxamides are a cornerstone of a major class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). SDHIs disrupt the fungal respiratory chain, leading to the inhibition of spore germination and mycelial growth.

Numerous commercial fungicides, including Bixafen, Penthiopyrad, and Fluxapyroxad, are based on the pyrazole-4-carboxamide structure. Research is highly active in this area, with scientists continuously designing and synthesizing new derivatives to overcome fungicide resistance and broaden the spectrum of activity. 1-tert-butyl-1H-pyrazole-4-carboxylic acid serves as a valuable building block for creating these complex molecules. By reacting the carboxylic acid group to form various amides, researchers can fine-tune the biological activity of the resulting compounds.

Studies have shown that introducing different substituents on the aniline part of the amide can lead to compounds with potent activity against a wide range of plant pathogens, including Rhizoctonia solani, Sclerotinia sclerotiorum, and Botrytis cinerea researchgate.net. For example, novel pyrazole-4-carboxamides bearing an ether group were designed based on the structure of the commercial SDHI fungicide flubeneteram, with some derivatives showing outstanding activity far superior to existing products like boscalid and fluxapyroxad researchgate.net. Molecular docking studies have helped to elucidate that these compounds bind effectively to the succinate dehydrogenase (SDH) protein, often through hydrogen bonds, which explains their mechanism of action nih.govnih.gov.

While the primary focus has been on fungicides, pyrazole derivatives have also been investigated for their insecticidal properties. Research into 1H-pyrazole-5-carboxylic acid derivatives (an isomer of the title compound) has yielded compounds with significant activity against pests like Aphis fabae (black bean aphid) researchgate.net. One such derivative demonstrated mortality rates comparable to the commercial insecticide imidacloprid, indicating the potential of the pyrazole scaffold in developing new insect control agents researchgate.net.

Structure-Activity Relationships in Agrochemical Applications

The efficacy of pyrazole-based agrochemicals is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the performance of these compounds.

In the context of fungicides , particularly SDHIs, SAR studies have revealed several key principles. The substituents on the pyrazole ring and the nature of the amide group are critical for activity. For instance, in a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, the introduction of an indazole group into the amide portion resulted in the highest antifungal activity against a panel of seven phytopathogenic fungi nih.gov. Molecular modeling, such as topomer CoMFA (Comparative Molecular Field Analysis), has been used to build 3D-QSAR models that help predict the activity of new derivatives and guide their synthesis nih.gov. These models often show that both steric and electrostatic fields around the molecule play a significant role in its interaction with the target enzyme nih.gov.

The following table summarizes the fungicidal activity of selected pyrazole-4-carboxamide derivatives against the pathogen Rhizoctonia solani, illustrating the impact of different structural modifications.

| Compound | Substituent on Amide Nitrogen | EC₅₀ (µg/mL) against R. solani | Reference |

| 7d | 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxy)-4-chlorophenyl | 0.046 | researchgate.net |

| 12b | 2-((1,5-dimethyl-1H-pyrazol-4-yl)oxy)-4-chlorophenyl | 0.046 | researchgate.net |

| Fluxapyroxad | (Commercial Standard) | 0.103 | researchgate.net |

| Boscalid | (Commercial Standard) | 0.741 | researchgate.net |

For herbicides , SAR studies have also provided valuable insights. In the development of pyrazole-containing picolinic acids as synthetic auxin mimics, the type and position of substituents on the aryl group at the 5-position of the pyrazole ring were found to be critical mdpi.com. For example, compounds with a 4-chlorophenyl or 4-fluorophenyl substituent demonstrated high inhibitory activity against the root growth of Arabidopsis thaliana mdpi.com. The data below shows the IC₅₀ values for root growth inhibition, highlighting these relationships.

| Compound | Substituent at Pyrazole Position 5 | IC₅₀ (µM) for A. thaliana Root Growth | Reference |

| V-7 | 4-chlorophenyl | 0.004 | mdpi.com |

| V-6 | 4-fluorophenyl | 0.010 | mdpi.com |

| Picloram | (Commercial Standard) | 0.049 | mdpi.com |

| Halauxifen-methyl | (Commercial Standard) | 0.180 | mdpi.com |

These detailed SAR studies are indispensable for the rational design of new, more effective, and safer agrochemicals based on the this compound scaffold.

Contributions to Materials Science and Engineering

Pyrazole (B372694) Scaffolds in Optoelectronic Materials

The pyrazole scaffold is a key component in the design of various optoelectronic materials due to its exceptional electronic properties, synthetic versatility, and structural diversity. These N-heteroaromatic compounds are integral to the development of materials that interact with light, finding use in a range of applications from biological imaging to advanced dyes.

Fluorescent Probes and Sensors

Pyrazole derivatives are highly valued in the creation of fluorescent probes and sensors. Their molecular structure allows for the fine-tuning of photophysical properties, making them suitable for detecting specific ions and molecules with high sensitivity. The pyrazole ring can act as a signaling unit and a binding site for analytes. For instance, pyrazole-based sensors have been designed for the detection of various metal ions, including Zn²⁺, Cd²⁺, Fe³⁺, and Ga³⁺. The mechanism of sensing often involves processes like photoinduced electron transfer (PET), which can be modulated by the binding of an analyte to the pyrazole moiety, leading to a "turn-on" or "turn-off" fluorescent response. The design of these sensors often incorporates other functional groups to enhance selectivity and sensitivity.

Table 1: Examples of Pyrazole-Based Fluorescent Sensors and their Analytes

| Pyrazole Derivative Type | Target Analyte | Typical Emission Wavelength (nm) | Limit of Detection (LoD) |

| Pyridine-functionalized pyrazole | Zn²⁺ / Cd²⁺ | 480 | Not Specified |

| Pyridine-functionalized pyrazole with OMe group | Fe³⁺ | 465 | 0.025 µM |

| Pyrazolylhydrazide derivative | Ga³⁺ | Not Specified | 12.1 µM |

Organic Fluorophores and Dyes

The inherent fluorescence of the pyrazole core makes it an excellent scaffold for developing organic fluorophores and dyes. These materials have applications ranging from biological imaging to consumer products. The emission properties of pyrazole-based dyes can be tuned across the visible spectrum by modifying the substituents on the pyrazole ring, which alters the intramolecular charge transfer (ICT) characteristics. For example, introducing electron-accepting groups can shift the emission from blue to red. Fusing the pyrazole ring with other aromatic systems, such as pyrene, can create rigid, highly fluorescent structures with unique photophysical properties. These pyrazole-based dyes are noted for their high quantum yields and stability, making them attractive for use in optoelectronic devices and as solvatochromic probes.

Energetic Materials Based on Nitrated Pyrazole Derivatives

The pyrazole ring is a foundational structure for a significant class of energetic materials. The introduction of nitro groups (-NO₂) onto the pyrazole scaffold leads to compounds with high densities, positive heats of formation, and excellent detonation performance. These nitrated pyrazole derivatives are sought after as replacements for traditional explosives like TNT and RDX due to their potential for enhanced performance combined with reduced sensitivity.

Nitrated-pyrazole-based energetic compounds are valued for their thermal stability and have applications as explosives, propellants, and in pyrotechnics. The number and position of the nitro groups on the pyrazole ring are critical in determining the energetic properties of the final compound. Research has focused on synthesizing polynitro pyrazoles to maximize energy content while maintaining stability. For example, dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole exhibits a high density and superior thermal stability, with detonation performance comparable to RDX. researchgate.net The development of these materials aims to meet the demand for high-power, insensitive, and more environmentally friendly energetic materials. rsc.orgnih.gov

Table 2: Properties of Selected Nitrated Pyrazole-Based Energetic Compounds

| Compound Name | Density (g/cm³) | Thermal Stability (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 1.88 | 218 | 8931 | 35.9 |

| Dipotassium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 2.15 | 202 | 7965 | 29.3 |

Pyrazole Moieties in Advanced Polymers and Coatings

The incorporation of pyrazole moieties into polymer structures can impart desirable properties such as thermal stability, chemical resistance, and specific functionalities. Pyrazole derivatives can be used as monomers in polymerization reactions or as functional additives in polymer formulations. For instance, microporous organic polymers (MOPs) based on pyrazole have been synthesized for applications such as CO₂ capture. acs.org These materials possess abundant nitrogen-containing groups within a porous structure, making them effective for gas adsorption.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The versatility of MOFs stems from the ability to tune their structure and properties by carefully selecting the metal and organic linker. Pyrazole-containing ligands are particularly useful in the synthesis of MOFs due to the presence of nitrogen atoms that can coordinate strongly with metal centers.

1-tert-butyl-1H-pyrazole-4-carboxylic Acid as a Linker in MOF Synthesis

Pyrazole-carboxylic acids are excellent candidates for organic linkers in MOF synthesis because they offer at least two coordination sites: the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group. aminer.orgresearchgate.net This dual functionality allows for the construction of robust and diverse network structures. The specific compound, this compound, possesses these key features. The carboxylic acid group can bind to metal centers, while the pyrazole ring's nitrogen atoms can also participate in coordination, leading to the formation of stable, porous frameworks. researchgate.net

The large tert-butyl group attached to one of the nitrogen atoms is a significant structural feature. This bulky group can act as a steric director during the self-assembly of the MOF, influencing the final topology and pore dimensions of the framework. It can prevent dense packing, potentially leading to materials with higher porosity and specific surface areas. While specific examples of MOFs synthesized with this compound are not extensively documented in the literature, the principles of MOF chemistry suggest its potential for creating novel materials with tailored properties for applications in gas storage, separation, and catalysis. acs.orgmdpi.com The use of similar pyrazole-based linkers has led to the successful synthesis of MOFs with interesting properties, underscoring the promise of this class of compounds. rsc.org

Supramolecular Interactions in Pyrazole-Based MOFs.

Extensive research into the crystal engineering of metal-organic frameworks (MOFs) has highlighted the critical role of supramolecular interactions in dictating the final architecture and properties of these materials. While specific research on MOFs constructed from this compound is not available in the reviewed scientific literature, the broader class of pyrazole-based MOFs offers significant insights into the types of non-covalent interactions that govern their assembly. These interactions, primarily hydrogen bonding and π-π stacking, are fundamental to the formation of stable, porous frameworks. frontiersin.orgnih.govsemanticscholar.org

The pyrazole moiety itself is a versatile functional group for establishing robust supramolecular synthons. semanticscholar.org The presence of both a hydrogen bond donor (the N-H group) and acceptor (the pyridinic nitrogen atom) allows for the formation of strong and directional hydrogen bonds. semanticscholar.org In the context of MOFs, these interactions can occur between adjacent organic linkers, between linkers and coordinated solvent molecules, or between the framework and guest molecules within the pores. nih.gov